Rioprostil

Beschreibung

A synthetic methylprostaglandin E1 analog that reduces gastric acid secretion and enhances the gastric mucus-bicarbonate barrier. It is effective in the therapy of gastric ulcers and gives significant protection against NSAID-induced gastric mucosal damage. The drug also prevents cyclosporin A-induced damage to endocrine and exocrine pancreatic secretions. It shows a low order of acute toxicity and there is no evidence of embryotoxicity, fetotoxicity, teratogenicity, or mutagenicity in animal studies.

See also: Misoprostol (related); Arbaprostil (related).

Structure

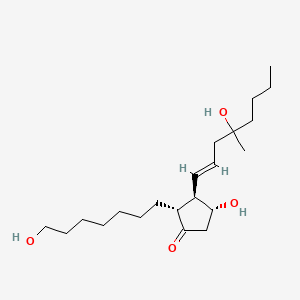

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-3-4-13-21(2,25)14-10-12-18-17(19(23)16-20(18)24)11-8-6-5-7-9-15-22/h10,12,17-18,20,22,24-25H,3-9,11,13-16H2,1-2H3/b12-10+/t17-,18-,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOAFZKFCYREMW-FWYLUGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021622 | |

| Record name | Rioprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-05-9 | |

| Record name | Rioprostil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rioprostil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rioprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIOPROSTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL402PVQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rioprostil's Mechanism of Action in Gastric Parietal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanism by which Rioprostil, a synthetic prostaglandin (B15479496) E1 analog, exerts its inhibitory effects on gastric acid secretion within parietal cells. It covers the core signaling pathways, relevant quantitative data from clinical studies, and detailed protocols for key experimental assays.

Core Mechanism of Action: EP3 Receptor-Mediated Inhibition

This compound is a potent, orally active inhibitor of gastric acid secretion[1]. Its primary mechanism involves acting as an agonist at the prostaglandin E2 receptor subtype 3 (EP3) located on the basolateral membrane of gastric parietal cells[2][3][4]. The EP3 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).

The binding of this compound to the EP3 receptor initiates a downstream signaling cascade that antagonizes the stimulatory pathways of acid secretion. The key steps are as follows:

-

Receptor Activation: this compound binds to and activates the EP3 receptor on the parietal cell surface.

-

Gi-Protein Coupling: The activated EP3 receptor engages its coupled inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The Gi protein, upon activation, directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Inactivity: Reduced cAMP levels lead to decreased activation of cAMP-dependent Protein Kinase A (PKA). PKA is a critical enzyme that phosphorylates multiple downstream targets to promote acid secretion[5].

-

H+/K+-ATPase (Proton Pump) Inhibition: The ultimate step in acid secretion is the transport of H+ ions into the gastric lumen by the H+/K+-ATPase, also known as the proton pump. The reduction in PKA-mediated signaling leads to decreased activity and translocation of the proton pump to the apical membrane, thereby suppressing acid secretion.

This inhibitory pathway directly counteracts the primary stimulatory pathway mediated by histamine, which binds to H2 receptors, activates a stimulatory G-protein (Gs), and increases cAMP levels to stimulate the proton pump.

Quantitative Data on Efficacy

Clinical studies have quantified the inhibitory effect of this compound on both basal (unstimulated) and stimulated gastric acid secretion. The data highlights a potent, dose-dependent reduction in acid output.

Table 1: Inhibition of Basal and Pentagastrin-Stimulated Gastric Secretion

| This compound Dose | Basal Acid Secretion Inhibition | Pentagastrin-Stimulated Acid Secretion Inhibition | Reference |

|---|---|---|---|

| 300 µg | 54% | 44% |

| 600 µg | 88% | 59% | |

Table 2: Dose-Dependent Inhibition of Meal-Stimulated Gastric Acid Secretion

| This compound Dose | Inhibition of 3-Hour Integrated Gastric Acid Response | Statistical Significance | Reference |

|---|---|---|---|

| 150 µg | 41% | Not Significant | |

| 300 µg | 68% | Significant |

| 600 µg | 79% | Significant | |

Notably, this compound did not significantly alter the integrated 3-hour plasma gastrin response to peptone meals, indicating its primary action is directly on the parietal cell rather than through modulation of gastrin release.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the action of this compound and similar compounds.

This protocol is a standard invasive method for quantifying gastric acid output in a clinical research setting.

Objective: To measure the rate of gastric acid secretion under basal conditions and in response to a stimulant, and to quantify the inhibitory effect of a test compound like this compound.

Materials:

-

Nasogastric tube

-

Fluoroscopy or water recovery test equipment for tube placement confirmation

-

Suction pump or syringe for aspiration

-

Collection vials, graduated

-

pH meter

-

Burette and titration equipment

-

0.1 M NaOH solution

-

pH indicator (e.g., diethylaminoazobenzene)

-

Stimulant (e.g., Pentagastrin (B549294), 8% peptone meal)

-

Test compound (this compound) or placebo

Procedure:

-

Preparation: The subject fasts overnight. A nasogastric tube is inserted, and its position in the gastric fundus is confirmed.

-

Basal Acid Output (BAO) Measurement:

-

The complete stomach contents are aspirated and discarded (or saved as T0).

-

For the next 60 minutes, gastric juice is continuously aspirated, with samples collected in four 15-minute intervals. These samples constitute the basal secretion.

-

-

Stimulation and Drug Administration:

-

Following the basal collection, a stimulant is administered. For example, a pentagastrin injection (6 µg/kg, subcutaneously) or a standardized meal (e.g., 500 mL of 8% peptone) is given.

-

The test compound (e.g., this compound 150, 300, or 600 µg) or a placebo is administered at a specified time relative to the stimulant (e.g., 45 minutes after the first meal).

-

-

Stimulated Acid Output (MAO/PAO) Measurement:

-

Gastric juice aspiration continues for 1-2 hours post-stimulation, with samples collected in 15-minute intervals.

-

-

Laboratory Analysis:

-

The volume of each collected sample is measured.

-

A known volume (e.g., 10 mL) of gastric juice from each sample is titrated with 0.1 M NaOH to a neutral pH (e.g., pH 7.0).

-

The concentration of HCl (in mmol/L) is calculated for each fraction.

-

-

Data Calculation:

-

BAO (Basal Acid Output): The total acid output (concentration × volume) from the four basal periods, expressed in mmol/hour.

-

MAO (Maximum Acid Output): The total acid output during the hour following stimulation.

-

PAO (Peak Acid Output): The two highest 15-minute stimulated collections are averaged and multiplied by 2 to express as mmol/hour.

-

Percentage Inhibition: Calculated by comparing the acid output in the drug-treated group to the placebo group.

-

This biochemical assay directly measures the activity of the proton pump, the final effector in the acid secretion pathway. It is used to assess the direct inhibitory potential of compounds on the enzyme.

Objective: To determine the effect of a test compound on the ATP hydrolysis activity of the H+/K+-ATPase enzyme isolated from gastric tissue.

Materials:

-

Gastric tissue (e.g., from goat, pig, or rabbit stomach)

-

Homogenizer

-

Centrifuge (refrigerated)

-

Buffer solutions (e.g., Tris-HCl)

-

ATP Tris salt

-

MgCl2

-

Test compound (e.g., this compound, or a known inhibitor like Omeprazole for positive control)

-

Reagents for phosphate (B84403) detection (e.g., Malachite Green-based reagent, or ammonium (B1175870) molybdate (B1676688) and a reducing agent)

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Enzyme Preparation (Gastric Microsomes):

-

Gastric mucosa is scraped from the stomach and homogenized in an ice-cold buffer.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in H+/K+-ATPase.

-

The protein concentration of the microsomal preparation is determined (e.g., using a Bradford or BCA assay).

-

-

Assay Reaction:

-

In a microplate or microcentrifuge tubes, prepare the reaction mixture containing buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (2 mM), and the prepared enzyme (e.g., 10 µg membrane protein).

-

Add various concentrations of the test compound (or vehicle control) to the respective wells/tubes and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a final concentration of 2 mM ATP.

-

Incubate the reaction for a fixed time (e.g., 20-30 minutes) at 37°C.

-

-

Termination and Phosphate Detection:

-

Stop the reaction by adding an ice-cold stop solution, such as trichloroacetic acid (TCA). This precipitates the protein while leaving the liberated inorganic phosphate (Pi) in the supernatant.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate.

-

Add the phosphate detection reagent (e.g., Malachite Green reagent) to each well. This reagent reacts with the Pi released from ATP hydrolysis to produce a colored product.

-

Incubate for color development (e.g., 20-30 minutes at room temperature).

-

-

Data Analysis:

-

Measure the absorbance of the colored product using a spectrophotometer or microplate reader (e.g., at ~620-660 nm).

-

Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released in each sample.

-

Calculate the H+/K+-ATPase activity as the rate of Pi released per unit time per amount of protein.

-

Determine the percentage inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

-

References

- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. jcu.pressbooks.pub [jcu.pressbooks.pub]

- 5. [Signal transduction and intracellular recruitment of gastric proton pump in the parietal cell] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics and Receptor Binding Profile of Rioprostil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rioprostil, a synthetic methyl prostaglandin (B15479496) E1 (PGE1) analogue, is a potent gastroprotective agent characterized by a dual mechanism of action: inhibition of gastric acid secretion and direct mucosal cytoprotection. As a PGE1 analogue, its pharmacodynamic effects are mediated through interaction with E-type prostanoid (EP) receptors, leading to the modulation of intracellular signaling pathways. This technical guide provides a comprehensive overview of the pharmacodynamics and receptor binding profile of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows using Graphviz diagrams.

Pharmacodynamics

This compound's primary pharmacodynamic effects are concentrated in the gastrointestinal tract, where it exerts both antisecretory and cytoprotective actions.[1]

Inhibition of Gastric Acid and Pepsin Secretion

This compound is a potent inhibitor of both basal and stimulated gastric acid and pepsin secretion.[1] This antisecretory effect is dose-dependent and has been demonstrated in both animal models and human clinical trials. The primary mechanism for this effect is believed to be the binding to EP3 receptors on parietal cells, which inhibits the production of cyclic AMP (cAMP) and subsequently reduces the activity of the H+/K+-ATPase proton pump.

Table 1: Effect of this compound on Gastric Acid and Pepsin Secretion in Humans

| Condition | Dose (µg) | Parameter | Inhibition (%) | Citation |

| Basal Secretion | 300 | Acid Output | 54% | [2] |

| 600 | Acid Output | 88% | [2] | |

| 300 | Pepsin Output | 86% | [2] | |

| 600 | Pepsin Output | 68% | [2] | |

| Pentagastrin-Stimulated | 300 | Acid Output (3-hr) | 43.5% | [3] |

| 600 | Acid Output (3-hr) | 58.9% | [3] | |

| 300 | Pepsin Output (3-hr) | 41.1% | [3] | |

| 600 | Pepsin Output (3-hr) | 66.5% | [3] | |

| Meal-Stimulated | 150 | Acid Response (3-hr) | 41% | [4] |

| 300 | Acid Response (3-hr) | 68% | [4] | |

| 600 | Acid Response (3-hr) | 79% | [4] | |

| Night-time Secretion | 300 | Acid Secretion (AUC) | 52% | [3] |

| 600 | Acid Secretion (AUC) | 73.5% | [3] |

Gastric Cytoprotection

A key feature of this compound is its potent cytoprotective effect, which occurs at doses significantly lower than those required for acid suppression.[1] This property involves the protection of the gastric mucosa from damage induced by various noxious agents, including ethanol (B145695), nonsteroidal anti-inflammatory drugs (NSAIDs), strong acids, and hypertonic saline.[1] The oral ED50 for preventing ethanol-induced gastric lesions in rats is 1.93 µg/kg.[1]

The mechanisms of cytoprotection are multifactorial and are thought to involve:

-

Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins (B1171923) enhance the gastric mucosal barrier by increasing the secretion of mucus and bicarbonate, a process likely mediated by EP2 and/or EP4 receptors.[5][6]

-

Maintenance of Mucosal Blood Flow: Adequate blood flow is crucial for mucosal integrity, and prostaglandins can help maintain it, particularly after exposure to damaging agents. This effect is thought to be mediated by EP2 and EP4 receptors.[6]

-

Cellular Resistance: Prostaglandins may directly enhance the resistance of mucosal cells to necrotizing agents, a mechanism independent of luminal factors.[7] This could involve the activation of signaling pathways like the Nrf2/HO-1 pathway, which helps to reduce oxidative stress.[2]

Effects on Gastrointestinal Motility

This compound has been shown to have effects on gastrointestinal motility. It can significantly increase the rate of gastric emptying of liquids, an action independent of its antisecretory properties.[3] In healthy volunteers, a 600 µg dose of this compound was observed to slightly increase lower esophageal sphincter pressure (LESP) and the amplitude of contraction waves in the distal esophagus.[4][8] In the small intestine, this compound has been found to inhibit phase 2 contractions of the migrating motor complex (MMC) without disrupting the complex itself, which may explain its relatively low diarrheogenic potential at therapeutic doses.[9]

Receptor Binding Profile and Signaling Pathways

-

EP3 Receptor Interaction (Antisecretory Effect): The inhibition of gastric acid secretion is primarily mediated by the EP3 receptor on parietal cells. The EP3 receptor is coupled to the inhibitory G protein (Gi), which, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP dampens the signaling cascade that activates the proton pump (H+/K+-ATPase).[10]

-

EP1, EP2, and EP4 Receptor Interaction (Cytoprotective Effects): The multifaceted cytoprotective actions of prostaglandins are mediated by various EP receptors.

-

EP1 Receptors: Activation of EP1 receptors is linked to an increase in intracellular calcium and is associated with the stimulation of bicarbonate secretion and inhibition of gastric motility, both contributing to cytoprotection.[6][11]

-

EP2 and EP4 Receptors: These receptors are coupled to the stimulatory G protein (Gs) and their activation leads to an increase in adenylyl cyclase activity and cAMP production.[12] This pathway is believed to mediate the stimulation of mucus secretion and the increase in mucosal blood flow, both crucial for mucosal defense.[6]

-

Signaling Pathway Diagrams

References

- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PGE1 triggers Nrf2/HO-1 signal pathway to resist hemin-induced toxicity in mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of this compound on gastric emptying and intragastric acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, an oral prostaglandin E1 (PGE1) analogue, on lower esophageal sphincter pressure and on the motility of the distal esophagus in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mechanism for prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound, an oral prostaglandin E1 analogue, on lower oesophageal sphincter pressure and on the motility of the distal oesophagus in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, 600 micrograms, on the interdigestive myoelectrical activity of the humans small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The roles of prostaglandin E receptor subtypes in the cytoprotective action of prostaglandin E2 in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Rioprostil for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Rioprostil, a potent synthetic prostaglandin (B15479496) E1 (PGE1) analogue. This compound is recognized for its significant cytoprotective and gastric antisecretory properties, making it a valuable compound for research in gastroenterology and drug development. This document outlines the primary synthetic strategies, detailed purification protocols, and the pharmacological mechanism of action, supported by quantitative data and procedural diagrams to facilitate its application in a research setting.

Chemical Synthesis of this compound

This compound ((2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one) is a structurally complex molecule requiring a stereocontrolled synthetic approach. While early syntheses of prostaglandin analogues by Miles Laboratories utilized the multi-step Sih synthesis, an improved, more convergent method was developed for large-scale production.[1]

The most efficient reported synthesis involves a one-pot conjugate addition of a functionalized lower side chain (as a vinyl tin or other organometallic intermediate) to a chiral α,β-unsaturated cyclopentenone, which contains the core of the upper side chain.[1] This key step constructs the prostaglandin framework with high stereocontrol.

The following protocol is a representative procedure for the key conjugate addition step, based on the established chemistry for prostaglandin synthesis, as the specific, detailed industrial protocol for this compound is not publicly available. This method is analogous to the described use of organocuprates and vinylstannanes for forming the C12-C13 bond.[1]

Materials and Reagents:

-

(R)-4-(tert-butyldimethylsilyloxy)-2-(7-hydroxyheptyl)cyclopent-2-en-1-one (Protected Upper Side Chain)

-

(E)-tributyl(4-hydroxy-4-methyloct-1-en-1-yl)stannane (Lower Side Chain Vinylstannane)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M)

-

Copper(I) cyanide (CuCN)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Cuprate (B13416276) Reagent: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add Copper(I) cyanide (1.1 equivalents). Cool the flask to -78 °C in a dry ice/acetone bath.

-

To the cooled flask, add anhydrous THF. Slowly add n-Butyllithium solution (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting suspension for 30 minutes.

-

Transmetallation: In a separate flask, dissolve the (E)-tributyl(4-hydroxy-4-methyloct-1-en-1-yl)stannane (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the prepared cuprate reagent at -78 °C. Allow the reaction to stir for 45 minutes to form the higher-order cyanocuprate.

-

Conjugate Addition: Dissolve the (R)-4-(tert-butyldimethylsilyloxy)-2-(7-hydroxyheptyl)cyclopent-2-en-1-one (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

-

Monitor the reaction by thin-layer chromatography (TLC). Once the starting cyclopentenone is consumed (typically 2-4 hours), proceed to the workup.

-

Workup and Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected this compound.

Note: This protocol requires subsequent deprotection steps (e.g., using a fluoride (B91410) source like TBAF for the silyl (B83357) ether) to yield the final this compound molecule.

Caption: High-level workflow for the synthesis of this compound via conjugate addition.

Purification of this compound

The large-scale synthesis of this compound is designed to require only a single final chromatography step for purification.[1] For research purposes, a multi-step purification protocol involving an initial solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC) is recommended to ensure high purity.

Part A: Solid-Phase Extraction (SPE) for Initial Cleanup

This procedure is adapted from established methods for prostaglandin extraction and is effective for removing major impurities.

Materials and Reagents:

-

C18 SPE Cartridge

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Crude this compound dissolved in a minimal amount of aqueous methanol

Procedure:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Load the dissolved crude this compound solution onto the conditioned cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of a 15:85 methanol:water solution to remove polar impurities. Subsequently, wash with 10 mL of hexane to remove non-polar, lipid-soluble impurities.

-

Elution: Elute the this compound from the cartridge using 10 mL of ethyl acetate.

-

Concentration: Evaporate the ethyl acetate eluate under a stream of nitrogen or using a rotary evaporator to yield the partially purified product.

Part B: Preparative Reverse-Phase HPLC for Final Purification

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: C18, non-chiral preparative column (e.g., 10 µm particle size, 250 x 20 mm).

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 40% B to 70% B over 30 minutes.

-

Flow Rate: 18-20 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the SPE-purified this compound in a minimal volume of the initial mobile phase mixture.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient elution as specified above.

-

Collect fractions corresponding to the main this compound peak.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound. A final purity of >98% is achievable with this method.[2]

Caption: Workflow for the two-stage purification of this compound.

Mechanism of Action: Gastric Protection

This compound, as a PGE1 analogue, exerts its therapeutic effects primarily by interacting with prostaglandin E receptors (specifically the EP3 subtype) on parietal cells in the gastric mucosa. This interaction initiates a signaling cascade that provides cytoprotection and reduces acid secretion.

Signaling Pathway:

-

Receptor Binding: this compound binds to the G-protein coupled EP3 receptor on the basolateral membrane of gastric parietal cells.

-

G-Protein Inhibition: This binding activates the inhibitory G-protein, Gαi.

-

Adenylate Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Proton Pump Inhibition: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the activity of the H⁺/K⁺-ATPase proton pump. This is the final step in acid secretion into the gastric lumen.

-

Mucus and Bicarbonate Secretion: Additionally, prostaglandins (B1171923) stimulate the secretion of protective mucus and bicarbonate from epithelial cells, enhancing the gastric mucosal barrier.

Caption: this compound signaling pathway for reducing gastric acid secretion.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological activity of this compound.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Species | Value/Effect | Citation(s) |

|---|---|---|---|

| Antiulcer Oral ED₅₀ | Rat | 1.93 µg/kg | |

| Gastric Acid Inhibition ED₅₀ | Human | 86.5 µg | |

| Basal H⁺ and Pepsin Output | Human | >50% reduction |

| Peak Plasma Levels (600 µg dose) | Human | < 100 pg/mL | |

Table 2: Clinical Efficacy of this compound

| Study Endpoint | This compound Dose | Result vs. Placebo | Citation(s) |

|---|---|---|---|

| Gastric Ulcer Healing (8 weeks) | Not specified | 85% healed (this compound) vs. 60% (Placebo) | |

| Inhibition of Meal-Stimulated Acid Secretion (3 hr) | 150 µg | 41% inhibition | |

| 300 µg | 68% inhibition | ||

| 600 µg | 79% inhibition | ||

| Inhibition of Pentagastrin-Stimulated Acid Output (3 hr) | 300 µg | 43.5% reduction |

| | 600 µg | 58.9% reduction | |

References

Rioprostil Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rioprostil is a synthetic analog of prostaglandin (B15479496) E1 (PGE1) developed for its potent gastric antisecretory and mucosal cytoprotective properties.[1][2][3] As a 16-hydroxy-16-methyl PGE1 analog, its structure has been optimized to enhance its therapeutic efficacy and metabolic stability compared to the endogenous prostaglandin E1. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and related analogs, detailing the experimental methodologies used to elucidate these relationships and the underlying signaling pathways.

Core Structure and Mechanism of Action

This compound is chemically designated as (2R,3R,4R)-4-hydroxy-3-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-2-(7-hydroxyheptyl)cyclopentan-1-one. Its therapeutic effects are primarily mediated through its agonist activity at prostaglandin E (EP) receptors, leading to two main physiological responses in the gastric mucosa:

-

Inhibition of Gastric Acid Secretion: this compound suppresses basal and stimulated gastric acid secretion.[1][3][4] This action is attributed to its interaction with EP3 receptors on parietal cells, which are coupled to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced proton pump activity.

-

Mucosal Cytoprotection: this compound enhances the gastric mucosal barrier's resilience to injury from necrotizing agents like ethanol (B145695) and NSAIDs.[1][3] This is a multifaceted process involving the stimulation of mucus and bicarbonate secretion, mediated through EP4 receptors and a subsequent increase in cAMP, as well as the maintenance of mucosal blood flow.[5]

Structure-Activity Relationship (SAR) Studies

The development of this compound emerged from extensive SAR studies on prostaglandin E1 analogs, with a focus on modifications at the C-15 and C-16 positions to improve potency and duration of action. The following tables summarize the key findings from these studies, with a focus on gastric antisecretory activity.

Table 1: SAR of C-15 and C-16 Modifications on Gastric Antisecretory Potency

The data presented below is derived from studies on 15-deoxy-16-hydroxyprostaglandin E analogs, which form the core structure of this compound. Potency is expressed relative to Prostaglandin E1 (PGE1).

| Compound/Modification | Structure | Relative Potency (PGE1 = 1) | Key Observations |

| PGE1 Analog | (Structure of a generic PGE1 analog with modifications at C15 and C16) | 1 | Reference compound. |

| 15-deoxy-16α,β-hydroxy-PGE1 methyl ester | (Structure showing removal of C15-OH and addition of OH at C16) | ~1 | Removal of the C-15 hydroxyl and addition of a hydroxyl at C-16 maintains potency. |

| This compound (16-methyl-16-hydroxy-PGE1 analog) | (Structure of this compound) | ~40 | The addition of a methyl group at the C-16 position dramatically increases antisecretory potency.[1] |

| 15,16,16-trimethyl-PGE1 analog | (Structure with two methyl groups at C16 and one at C15) | Significantly Reduced | Introduction of two methyl groups at C-15 or C-17 markedly diminishes activity.[1] |

| 16-ethyl-16-hydroxy-PGE1 analog | (Structure with an ethyl group at C16) | Reduced | A larger alkyl group at C-16, such as ethyl, reduces potency compared to a methyl group.[1] |

Table 2: Influence of Other Structural Modifications on Gastric Antisecretory Activity

| Modification | Effect on Potency | Rationale/Observation |

| Removal/Epimerization of C-11 hydroxyl group | Reduced | The hydroxyl group at C-11 is crucial for maintaining high activity.[1] |

| Hydrogenation of C-13,C-14 double bond | Decreased | The trans double bond between C-13 and C-14 is important for optimal activity.[1] |

| Cis configuration of C-13,C-14 double bond | Decreased | Stereochemistry of the C-13,C-14 double bond is critical, with the trans configuration being favored.[1] |

| Omega-homologation | No significant effect | Extending the omega side chain does not significantly alter antisecretory potency.[1] |

| Introduction of a cis-5,6 double bond | No significant effect | The presence of a double bond in the alpha chain at the C-5,C-6 position does not significantly impact activity.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

Shay Rat Model for Gastric Acid Secretion

This in vivo model is used to assess the antisecretory activity of test compounds.

-

Animals: Male Wistar rats (180-200g) are used.

-

Procedure:

-

Rats are fasted for 36-48 hours with free access to water.[6][7]

-

Under light ether anesthesia, a midline abdominal incision is made, and the pylorus is ligated with a silk suture.[6][7] Care is taken to avoid traction and to not compromise blood vessels.

-

The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally immediately after ligation.[7]

-

The abdominal incision is closed.

-

Four hours post-ligation, the animals are euthanized.[7]

-

The stomach is dissected out, and the gastric contents are collected into a centrifuge tube.

-

The volume of the gastric juice is measured, and the contents are centrifuged.

-

The supernatant is analyzed for pH, free acidity, and total acidity by titration with 0.01 N NaOH using appropriate indicators.[7]

-

-

Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output in the treated group to the vehicle control group.

Ethanol-Induced Gastric Lesion Model

This model evaluates the cytoprotective effects of a test compound.

-

Animals: Male Wistar rats are used.

-

Procedure:

-

Rats are fasted for 24 hours prior to the experiment.

-

The test compound or vehicle is administered orally.

-

One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric lesions.

-

One hour after ethanol administration, the rats are euthanized.

-

The stomachs are removed, opened along the greater curvature, and washed with saline.

-

The stomachs are examined for the presence of lesions in the glandular portion.

-

The ulcer index can be scored based on the number and severity of the lesions.

-

-

Data Analysis: The cytoprotective effect is expressed as the percentage reduction in the ulcer index in the treated group compared to the control group.

Prostaglandin-Induced Mucus Secretion Assay

This in vitro assay measures the ability of a compound to stimulate mucus secretion.

-

Cell Culture: Rabbit gastric epithelial cells are cultured to confluence.

-

Procedure:

-

The cells are washed and incubated with a medium containing a radiolabeled mucus precursor (e.g., [3H]glucosamine) for several hours to label intracellular mucin.

-

After labeling, the cells are washed to remove unincorporated radioactivity.

-

The cells are then incubated with the test compound (e.g., this compound) or control vehicle for a defined period.

-

The incubation medium is collected, and the radiolabeled mucin secreted into the medium is quantified by scintillation counting.

-

The cells are lysed, and the protein content is determined for normalization.

-

-

Data Analysis: The amount of secreted radiolabeled mucin is expressed as a percentage of the total incorporated radioactivity, and the stimulation of mucus secretion is compared between treated and control cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Gastric Mucosal Cells

This compound, as a PGE1 analog, exerts its effects by binding to EP receptors. The dual action of inhibiting acid secretion and enhancing mucosal protection is a result of its interaction with different EP receptor subtypes coupled to distinct signaling cascades.

Caption: this compound's dual mechanism of action in gastric mucosal cells.

Experimental Workflow for Evaluating Anti-Ulcer Agents

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential anti-ulcer agent like a this compound analog.

Caption: Preclinical evaluation workflow for novel anti-ulcer compounds.

Conclusion

The structure-activity relationship studies of this compound and its analogs have been instrumental in defining the key structural features required for potent gastric antisecretory and cytoprotective activities. Specifically, the presence of a methyl and hydroxyl group at the C-16 position, along with the retention of the C-11 hydroxyl group and the trans configuration of the C-13,C-14 double bond, are critical for maximizing efficacy. These findings, supported by robust in vivo and in vitro experimental models, have elucidated the dual mechanism of action involving differential activation of EP receptor subtypes. This comprehensive understanding of the SAR of this compound provides a valuable framework for the rational design and development of future generations of gastroprotective agents.

References

- 1. Synthesis and gastric antisecretory properties of 15-deoxy-16-hydroxyprostaglandin E analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. stemcell.com [stemcell.com]

- 4. Gastric antisecretory activity of 15(R)-15-methylprostaglandin E2, arbaprostil, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP4 receptor mediation of prostaglandin E2-stimulated mucus secretion by rabbit gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to the Molecular Targets of Rioprostil in Cytoprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rioprostil, a synthetic methyl analog of prostaglandin (B15479496) E1 (PGE1), is a potent cytoprotective agent, particularly for the gastric mucosa. Its ability to protect against a variety of noxious stimuli, including nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol (B145695), at doses significantly lower than those required for gastric acid suppression, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the molecular targets of this compound in cytoprotection, detailing the signaling pathways, experimental evidence, and methodologies used to elucidate its mechanism of action.

Core Molecular Targets: Prostaglandin E (EP) Receptors

The primary molecular targets of this compound are the G-protein coupled prostaglandin E (EP) receptors. As a PGE1 analog, this compound exerts its effects by binding to and activating these receptors, which are expressed on various cells within the gastrointestinal tract, including epithelial cells, smooth muscle cells, and immune cells. The cytoprotective effects of this compound are mediated through the activation of specific EP receptor subtypes, leading to a cascade of intracellular signaling events.

Signaling Pathways Activated by this compound

The cytoprotective actions of this compound are not attributed to a single pathway but rather a coordinated activation of multiple signaling cascades upon binding to different EP receptor subtypes.

-

EP1 Receptor Signaling: The EP1 receptor is coupled to the Gq protein. Activation of this pathway by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in the stimulation of bicarbonate secretion and the inhibition of gastric motility, both contributing to cytoprotection[1].

-

EP2 and EP4 Receptor Signaling: The EP2 and EP4 receptors are coupled to the Gs protein. This compound binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets. This pathway is crucial for stimulating mucus secretion, enhancing mucosal blood flow, and inhibiting apoptosis in gastric mucosal cells[2][3][4][5].

-

EP3 Receptor Signaling: The EP3 receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is mainly associated with the antisecretory effects of prostaglandins (B1171923) by inhibiting gastric acid secretion from parietal cells. While cytoprotection is largely independent of acid suppression, the modulation of this pathway can contribute to the overall protective environment in the stomach.

Key Cytoprotective Mechanisms

The activation of EP receptors by this compound initiates several physiological responses that collectively contribute to the protection of the gastric mucosa.

Enhancement of the Mucus-Bicarbonate Barrier

This compound significantly stimulates the secretion of both mucus and bicarbonate from gastric epithelial cells[6][7]. Mucus forms a protective gel layer that lubricates the mucosal surface and acts as a physical barrier against damaging agents. Bicarbonate is trapped within this mucus layer, creating a pH gradient that neutralizes acid at the cell surface.

Increased Mucosal Blood Flow

Adequate mucosal blood flow is essential for maintaining the integrity of the gastric mucosa by delivering oxygen and nutrients and removing metabolic waste and back-diffusing acid. This compound, through the activation of EP2 and EP4 receptors, causes vasodilation of mucosal blood vessels, thereby increasing blood flow[1]. This enhanced perfusion helps to buffer acid and repair damaged tissue.

Modulation of Ion Transport

This compound influences the transport of ions across the gastric epithelium, which is critical for maintaining cellular homeostasis and the integrity of the mucosal barrier. Studies have shown that this compound can increase the net efflux of sodium ions[8]. This modulation of ion transport contributes to the maintenance of intracellular pH and cell volume in the face of injurious stimuli.

Inhibition of Apoptosis

Gastric mucosal injury often involves apoptotic cell death. This compound has been shown to protect gastric mucosal cells from apoptosis induced by agents like ethanol[2][4]. This anti-apoptotic effect is mediated through the EP2 and EP4 receptor-cAMP-PKA signaling pathway[2][4].

Quantitative Data on this compound's Cytoprotective Effects

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Experimental Model | Species | Endpoint | This compound Dose/Concentration | Efficacy | Reference |

| Ethanol-induced gastric lesions | Rat | Lesion prevention (ED50) | 1.93 µg/kg (oral) | Potent inhibition | [9] |

| Ethanol-induced hemorrhagic erosions | Rat | Complete prevention of lesions | 10 µg/ml (topical) | 100% prevention | [8] |

| Meal-stimulated gastric acid secretion | Human | Inhibition of 3-hour integrated acid response | 150 µg | 41% inhibition | [10] |

| 300 µg | 68% inhibition | [10] | |||

| 600 µg | 79% inhibition | [10] | |||

| Basal gastric acid secretion | Human | Reduction in acid secretion | 300 µg | 54% reduction | |

| 600 µg | 88% reduction | ||||

| Pentagastrin-stimulated acid secretion | Human | Reduction in acid secretion | 300 µg | 44% reduction | |

| 600 µg | 59% reduction |

Table 2: Clinical Efficacy of this compound in NSAID-Induced Gastropathy

| Study Design | Patient Population | Treatment | Duration | Endpoint | Outcome | Reference |

| Randomized, double-blind, placebo-controlled | Patients with rheumatic diseases on NSAIDs | This compound 150 µg t.i.d. or 200 µg b.i.d. | 12 weeks | Reduction in mucosal lesions | Significant reduction compared to placebo | |

| Randomized, double-blind | Patients with NSAID-induced gastritis | This compound 100 µg or 300 µg q.d.s. | 12 weeks | Healing of mucosa | Greater healing compared to placebo |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cytoprotective effects of this compound.

Ethanol-Induced Gastric Lesion Model in Rats

This in vivo model is widely used to assess the gastric cytoprotective activity of various compounds.

Protocol:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization: Animals are housed in standard conditions for at least one week before the experiment.

-

Fasting: Rats are fasted for 24 hours before the experiment, with free access to water.

-

Dosing: this compound or the vehicle (control) is administered orally by gavage.

-

Induction of Lesions: 30 minutes after drug administration, 1 mL of absolute ethanol is administered orally.

-

Euthanasia and Tissue Collection: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and gently rinsed with saline.

-

Lesion Assessment: The stomachs are pinned flat, and the gastric lesions (hemorrhagic bands) are scored. The total length of the lesions is measured in millimeters.

Ussing Chamber for Measurement of Intestinal Ion Transport

The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues.

Protocol:

-

Tissue Preparation: A segment of the desired intestine (e.g., jejunum, colon) is excised and placed in ice-cold, oxygenated Ringer's solution. The muscle layers are stripped away to isolate the mucosa.

-

Mounting: The mucosal sheet is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Both compartments are filled with oxygenated Ringer's solution maintained at 37°C. The tissue is allowed to equilibrate for a period (e.g., 20-30 minutes).

-

Electrophysiological Measurements: The transepithelial potential difference (PD) is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded. Transepithelial electrical resistance (TEER) is calculated using Ohm's law from the voltage deflection in response to a brief current pulse.

-

Drug Addition: After baseline measurements, this compound is added to the basolateral compartment, and the changes in Isc and TEER are monitored.

Measurement of Gastric Mucosal Blood Flow by Laser Doppler Flowmetry

Laser Doppler flowmetry is a non-invasive technique to measure microcirculatory blood flow.

Protocol:

-

Animal Preparation: The animal (e.g., rat) is anesthetized.

-

Surgical Procedure: A midline laparotomy is performed to expose the stomach. A small incision may be made in the forestomach to allow access to the gastric mucosa.

-

Probe Placement: A laser Doppler flowmetry probe is gently placed on the surface of the gastric mucosa.

-

Baseline Measurement: A stable baseline reading of mucosal blood flow is obtained.

-

Drug Administration: this compound is administered, typically intravenously, to observe its systemic effects on gastric blood flow.

-

Data Recording: Changes in mucosal blood flow are continuously recorded and expressed as a percentage of the baseline.

Conclusion

This compound exerts its potent cytoprotective effects through a multi-faceted mechanism of action centered on the activation of prostaglandin E receptors. Its ability to enhance the gastric mucus-bicarbonate barrier, increase mucosal blood flow, modulate ion transport, and inhibit apoptosis collectively contributes to the preservation of gastric mucosal integrity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other prostaglandin analogs in the prevention and treatment of gastrointestinal disorders.

References

- 1. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of prostaglandin E2-receptor EP2 and EP4 pathways induces growth inhibition in human gastric carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and the gastric mucus-bicarbonate barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on bicarbonate secretion by guinea-pig gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. physiologicinstruments.com [physiologicinstruments.com]

- 9. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound, a synthetic prostaglandin E1 on meal-stimulated gastric acid secretion and plasma gastrin levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Rioprostil on Gastric Mucus and Bicarbonate Secretion: A Technical Guide

Abstract

Rioprostil, a synthetic primary alcohol analogue of prostaglandin (B15479496) E1 (PGE1), is recognized for its potent gastric cytoprotective and antisecretory properties.[1][2] Its mechanism of action extends beyond the simple inhibition of gastric acid, playing a crucial role in enhancing the defensive capabilities of the gastric mucosa. This technical guide provides an in-depth examination of this compound's effects on two key components of the gastric mucosal barrier: mucus and bicarbonate secretion. It consolidates quantitative data from human and animal studies, details the experimental protocols used to derive this data, and visualizes the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of gastrointestinal physiology and pharmacology.

This compound's Effect on Gastric Mucus Secretion

The gastric mucus layer, a viscous and adherent gel, serves as the primary physical barrier against luminal acid and pepsin. Prostaglandins are known to be crucial endogenous regulators of mucus synthesis and secretion. This compound, as a PGE1 analogue, has been shown to significantly augment this protective layer.

Quantitative Analysis of Mucus Secretion

Clinical and preclinical studies have consistently demonstrated this compound's stimulatory effect on gastric mucus and mucoprotein output. The data below summarizes key quantitative findings.

| Study Type | Subject | This compound Dose/Administration | Condition | Key Finding on Mucus/Mucoprotein Secretion | Citation(s) |

| Human | Healthy Male Volunteers | 300 µg (oral) | Basal | Significant stimulation of basal mucoprotein secretion. | [3] |

| Human | Healthy Male Volunteers | 300 µg (oral) | Pentagastrin Infusion | Significant increase in mucus and mucoprotein output. | [3][4] |

| Animal | Pylorus-ligated Rats | Topical | - | Increased mucin levels in gastric secretions. |

Experimental Protocol: Measurement of Gastric Mucus Gel Thickness

A robust method for quantifying the physical dimensions of the gastric mucus layer is direct light microscopy, which allows for measurement with minimal disturbance to the specimen.

Objective: To measure the thickness of the adherent mucus gel layer on the rat gastric mucosa.

Materials:

-

Male Sprague-Dawley rats

-

General anesthetic

-

Skin biopsy punch (e.g., 4 mm diameter)

-

Specially fabricated glass chamber

-

0.9% NaCl solution (saline)

-

Light microscope with a calibrated eyepiece (e.g., at x120 magnification)

Procedure:

-

Anesthesia and Stomach Excision: Anesthetize the rat according to approved protocols. Perform a laparotomy to expose the stomach, which is then carefully excised.

-

Tissue Preparation: Open the stomach along the greater curvature and rinse gently with saline to remove any non-adherent contents.

-

Biopsy Collection: Place the stomach flat with the mucosal side up. Obtain a full-thickness biopsy specimen from the corpus region using a skin biopsy punch.

-

Specimen Mounting: From the biopsy punch, rapidly cut a thin (approx. 1 mm) slice of the mucosa. Immediately place this slice into the glass chamber containing 0.9% NaCl. The chamber is designed to hold the tissue slice upright.

-

Microscopy: Seal the chamber with a cover glass and place it on the stage of a light microscope.

-

Measurement: At a magnification of approximately x120, the translucent mucus gel layer can be visualized on the luminal surface of the mucosal slice. Measure the thickness of this layer using the calibrated eyepiece reticle. Multiple measurements should be taken across the specimen to ensure an accurate average.

This compound's Effect on Gastric Bicarbonate Secretion

Surface epithelial cells in the stomach secrete bicarbonate (HCO₃⁻), which becomes trapped within the mucus layer. This creates a pH gradient, maintaining a near-neutral pH at the cell surface to protect against gastric acid. This compound has been shown to stimulate this crucial defensive secretion.

Quantitative Analysis of Bicarbonate Secretion

The stimulatory effect of this compound on gastric bicarbonate secretion has been quantified in both in-vitro and human studies.

| Study Type | Subject | This compound Dose/Concentration | Condition | Key Finding on Bicarbonate Secretion | Citation(s) |

| In Vitro | Guinea-pig isolated gastric mucosa | 10⁻⁶ to 10⁻⁴ mol/L | Acid-suppressed (omeprazole) | Dose-dependent stimulation of HCO₃⁻ secretion. | |

| Human | Healthy Male Volunteers | 300 µg (oral) | Basal | Non-significant rise in basal HCO₃⁻ secretion. | |

| Human | Healthy Male Volunteers | 300 µg (oral) | Pentagastrin Infusion | Significant increase in HCO₃⁻ output. |

Experimental Protocol: Measurement of Gastric Bicarbonate Secretion

The pH/PCO₂ method allows for the continuous and simultaneous measurement of gastric acid and bicarbonate secretion in humans, providing dynamic data on mucosal function.

Objective: To quantify gastric bicarbonate secretion in human subjects.

Materials:

-

Naso-gastric tube

-

Perfusion pump

-

Computer-based system with pH and PCO₂ electrodes

-

Test solution (e.g., saline)

-

Salivary suction device

-

Amylase assay kit

Procedure:

-

Subject Preparation: Following a fasting period, a naso-gastric tube is inserted into the subject's stomach.

-

Salivary Contamination Control: Continuous suction is applied to the mouth to minimize the contribution of alkaline saliva to the gastric aspirate. The amylase concentration in the gastric aspirate is later measured to correct for any remaining salivary contamination.

-

Gastric Perfusion: The stomach is continuously perfused with a test solution at a high rate through the naso-gastric tube. The gastric aspirate is collected for analysis.

-

Continuous Measurement: The aspirate is passed through a system containing electrodes that continuously record pH and the partial pressure of carbon dioxide (PCO₂).

-

Bicarbonate Calculation: A computer-based system calculates the total bicarbonate secretion at frequent intervals (e.g., every 30 seconds). The calculation is based on the Henderson-Hasselbalch equation, using the measured pH and PCO₂ values to determine the bicarbonate concentration.

-

Data Analysis: The output provides a continuous profile of bicarbonate secretion, allowing for the assessment of basal secretion and the response to pharmacological agents like this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by mimicking endogenous prostaglandins, which act on specific cell surface receptors. Its dual action of inhibiting acid secretion and stimulating mucosal defense is mediated through distinct pathways within different gastric cell types.

Prostaglandin E1 analogues like this compound are known to bind to EP3 receptors.

-

On Parietal Cells: The binding of this compound to the EP3 receptor is coupled to an inhibitory G-protein (Gαi). This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP leads to decreased activation of the H⁺/K⁺-ATPase (proton pump), the final step in acid secretion.

-

On Surface Epithelial & Mucus Cells: The binding of this compound to its receptor on these cells initiates a distinct signaling cascade. While the precise downstream pathway is complex and may involve multiple second messengers, the ultimate cellular response is an increase in the synthesis and exocytosis of mucus granules and the secretion of bicarbonate ions into the gastric lumen. This action directly strengthens the mucus-bicarbonate barrier.

This combined mechanism—reducing the primary aggressor (acid) while simultaneously bolstering the primary defense (mucus-bicarbonate barrier)—underlies the potent cytoprotective and therapeutic efficacy of this compound.

References

- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on bicarbonate secretion by guinea-pig gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric effects of a prostaglandin E1-derivate (this compound) on acid, alkaline, and mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and the gastric mucus-bicarbonate barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Rioprostil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Rioprostil, a synthetic prostaglandin (B15479496) E1 analogue. This compound was developed by Miles Laboratories between 1972 and 1979 as a potent inhibitor of gastric acid secretion and a mucosal cytoprotective agent. This document details the initial synthesis strategies, preclinical pharmacology, clinical efficacy, and the underlying signaling pathways involved in its therapeutic effects. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the core concepts.

Discovery and Synthesis

The development of this compound emerged from a broad investigation into the therapeutic potential of prostaglandin analogues. Prostaglandins are naturally occurring lipid compounds with diverse physiological effects, including the regulation of gastric acid secretion and mucosal defense. However, their rapid metabolism and systemic side effects limited their clinical utility. This led to the search for synthetic analogues with improved stability and target selectivity.

Initial Synthesis: The Sih Synthesis

The initial exploration of prostaglandin analogues at Miles Laboratories utilized the Sih synthesis, a well-established method for preparing prostaglandins.[1] This method, while effective, often involves multiple steps and can be complex. A detailed protocol for a representative Sih synthesis is outlined below.

Improved One-Pot Synthesis

To overcome the complexities of earlier methods, an improved one-pot synthesis for this compound was developed.[1] This more efficient process involves the conjugate addition of a vinyl tin intermediate to a chiral alkylated cyclopentenone, facilitated by n-butyllithium and copper (I) cyanide.[1] This method significantly streamlined the production of this compound.[1]

Preclinical Pharmacology

This compound demonstrated potent cytoprotective and antisecretory effects in various preclinical models. These studies were crucial in establishing its therapeutic potential for treating and preventing gastric mucosal damage.

Cytoprotective Effects

In a key preclinical study, this compound was shown to be highly effective in preventing ethanol-induced gastric lesions in rats. The oral effective dose 50 (ED50) was determined to be 1.93 µg/kg, highlighting its potent cytoprotective activity at doses significantly lower than those required for acid secretion inhibition.[2]

Experimental Protocol: Ethanol-Induced Gastric Lesions in Rats

The cytoprotective effect of this compound was assessed using a well-established animal model of gastric injury.

-

Animal Model: Male Wistar rats were fasted for 24 hours with free access to water.

-

Drug Administration: this compound was administered orally at various doses. A control group received a placebo.

-

Induction of Injury: Thirty minutes after drug administration, 1 mL of absolute ethanol (B145695) was administered orally to each rat to induce gastric lesions.

-

Assessment: One hour after ethanol administration, the rats were euthanized, and their stomachs were removed. The stomachs were opened along the greater curvature, and the gastric mucosa was examined for lesions. The severity of the lesions was often scored based on the number and length of the hemorrhagic streaks.

Clinical Development

The promising preclinical data led to the clinical evaluation of this compound for the treatment of peptic ulcers and the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy.

Treatment of Gastric Ulcers

Multiple randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy of this compound in healing gastric ulcers.

| Study Parameter | This compound Group | Placebo Group | Reference |

| Dosage | 150 µg t.i.d. or 200 µg b.i.d. | Placebo | |

| Treatment Duration | 8 weeks | 8 weeks | |

| Healing Rate | 85% | 60% |

Prevention of NSAID-Induced Gastroduodenal Lesions

This compound was also investigated for its ability to prevent the gastric mucosal damage commonly associated with the use of NSAIDs.

| Study Parameter | This compound Group | Placebo Group | Reference |

| Dosage | 150 µg t.i.d. or 200 µg b.i.d. | Placebo | |

| Treatment Duration | 12 weeks | 12 weeks | |

| Outcome | Significant reduction in mucosal lesions | - |

Experimental Protocol: Endoscopic Assessment of Gastroduodenal Injury

A standardized method for assessing the severity of mucosal damage was essential for the clinical evaluation of this compound. The Lanza score is a commonly used grading scale in such trials.

The Lanza Score:

-

0: Normal mucosa

-

1: Mucosal hemorrhages only

-

2: 1-5 erosions

-

3: 6-10 erosions

-

4: >10 erosions or an ulcer

An erosion is defined as a visible mucosal break without a perceptible depth, while an ulcer has a discernible depth.

Mechanism of Action: Signaling Pathways

This compound, as a prostaglandin E1 analogue, exerts its therapeutic effects by binding to and activating prostaglandin E (EP) receptors on the surface of gastric epithelial cells. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling pathways. The primary effects of this compound in the stomach are mediated through the activation of EP3 and EP4 receptors.

Inhibition of Gastric Acid Secretion

The binding of this compound to the EP3 receptor on parietal cells is a key mechanism for its antisecretory effect. This interaction inhibits the production of cyclic AMP (cAMP), a crucial second messenger in the stimulation of the proton pump (H+/K+ ATPase), which is the final step in acid secretion.

Stimulation of Mucosal Protection

This compound enhances the natural defense mechanisms of the gastric mucosa primarily through the activation of EP4 receptors on superficial epithelial cells. This leads to an increase in the production of protective mucus and bicarbonate.

Conclusion

This compound represents a significant advancement in the development of synthetic prostaglandin analogues for the treatment of gastrointestinal disorders. Its potent cytoprotective and antisecretory properties, demonstrated in both preclinical and clinical studies, established it as an effective agent for healing peptic ulcers and preventing NSAID-induced mucosal damage. The elucidation of its mechanism of action through specific EP receptor signaling pathways has provided valuable insights into the regulation of gastric mucosal integrity and has paved the way for the development of other targeted gastroprotective therapies. This technical guide serves as a comprehensive resource for understanding the multifaceted development and scientific underpinnings of this compound.

References

Rioprostil: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rioprostil is a synthetic analog of prostaglandin (B15479496) E1 (PGE1) recognized for its potent gastric antisecretory and cytoprotective properties.[1][2] As a methylprostaglandin E1 analog, it plays a crucial role in reducing gastric acid secretion and enhancing the gastric mucus-bicarbonate barrier.[3][4] This makes it an effective agent in the therapy of gastric ulcers and provides significant protection against gastric mucosal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] This technical guide provides an in-depth overview of the physicochemical properties and stability of this compound, presenting available data, outlining experimental protocols for its analysis, and visualizing its key signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.

General Characteristics

| Property | Value | Source |

| Chemical Name | (2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one | [3] |

| Molecular Formula | C₂₁H₃₈O₄ | [3][5] |

| Molecular Weight | 354.5 g/mol | [3] |

| CAS Number | 77287-05-9 | [3] |

Solubility, pKa, and Melting Point

| Property | Value | Source |

| Solubility | While specific solubility values (mg/mL) are not available, formulation guidelines suggest that for in vivo studies, this compound can be dissolved in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS/ddH₂O. For oral administration, a homogeneous suspension can be prepared using 0.5% CMC-Na. | [6] |

| pKa | Not available | |

| Melting Point | Not available |

Polymorphism and Hygroscopicity

Information regarding the polymorphic forms and hygroscopic nature of this compound is not currently available in the cited literature.

| Property | Value | Source |

| Polymorphism | Not available | |

| Hygroscopicity | Not available |

Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life, formulation, and storage conditions. As a prostaglandin analog, it is susceptible to degradation under various environmental conditions.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[6][7] These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[6][7] A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is then developed to separate and quantify the active ingredient from any degradation products.[8]

Specific degradation kinetics and identified degradation products for this compound are not detailed in the available literature. However, studies on the related compound, prostaglandin E1, indicate that a primary degradation pathway involves dehydration to prostaglandin A1.

| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |

| Acid Hydrolysis | Data not available for this compound. Prostaglandin E1 is known to be unstable in acidic solutions. | Dehydration products (e.g., Prostaglandin A series) |

| Base Hydrolysis | Data not available for this compound. | Data not available |

| Oxidation | Data not available for this compound. | Oxidized derivatives |

| Thermal Degradation | Data not available for this compound. | Data not available |

| Photodegradation | Data not available for this compound. | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties and stability of this compound are not publicly available. The following are generalized protocols based on standard pharmaceutical practices that can be adapted for the analysis of this compound.

Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, methanol, DMSO, buffers of different pH).

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, filter the suspension to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as HPLC-UV.

pKa Determination

The pKa of this compound can be determined using potentiometric titration or a UV-spectrophotometric method.

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent system if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized acid or base.

-

Data Analysis: Monitor the pH of the solution as a function of the volume of titrant added. The pKa can be calculated from the titration curve.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).

-

Sample Preparation: Place a small amount of the crystalline this compound powder into a capillary tube.

-

Analysis: Heat the sample at a controlled rate and observe the temperature at which the solid melts. For DSC, the onset of the melting endotherm is typically reported as the melting point.

Polymorphism Screening

Polymorphism screening involves crystallizing this compound from various solvents under different conditions (e.g., temperature, evaporation rate) to identify different crystalline forms.[9] These forms can then be characterized by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.[9][10]

Hygroscopicity Assessment

Hygroscopicity can be evaluated by exposing this compound to controlled humidity conditions and measuring the change in mass.[11][12]

-

Sample Preparation: Accurately weigh a sample of this compound in a tared container.

-

Exposure: Place the sample in a humidity chamber at a specific relative humidity (e.g., 80% RH) and temperature (e.g., 25 °C) for a set period (e.g., 24 hours).[11][12]

-

Mass Measurement: After the exposure period, re-weigh the sample to determine the amount of moisture absorbed. The hygroscopicity can then be classified based on the percentage weight gain.[11]

Forced Degradation Studies

Forced degradation studies for this compound would involve the following general steps:

-

Acid and Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor the degradation over time at room temperature and elevated temperatures.[6]

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) and monitor the degradation.[6]

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C) and monitor for degradation products.[6]

-